molecular formula C5H9BrO B13889710 1-Bromobut-3-en-2-yl methyl ether CAS No. 22427-00-5

1-Bromobut-3-en-2-yl methyl ether

Cat. No.: B13889710
CAS No.: 22427-00-5
M. Wt: 165.03 g/mol
InChI Key: YWWYRKKSGUWARJ-UHFFFAOYSA-N
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Description

1-Bromobut-3-en-2-yl methyl ether is an organic compound with the molecular formula C5H9BrO It is characterized by the presence of a bromine atom attached to a butene backbone, with a methyl ether group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromobut-3-en-2-yl methyl ether can be synthesized through the bromination of but-3-en-2-yl methyl ether. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2′-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride (CCl4). The reaction is typically carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the reaction while reducing reaction time. The use of greener solvents such as ethyl acetate or acetonitrile instead of CCl4 is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Bromobut-3-en-2-yl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted ethers or alcohols.

    Reduction: Alkanes or alkenes.

    Oxidation: Epoxides or diols.

Scientific Research Applications

1-Bromobut-3-en-2-yl methyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromobut-3-en-2-yl methyl ether involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the presence of the electron-withdrawing bromine atom and the electron-donating methyl ether group, which affect the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Uniqueness: 1-Bromobut-3-en-2-yl methyl ether is unique due to the presence of both a bromine atom and a methyl ether group, which confer distinct reactivity patterns compared to its analogs. This combination makes it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

22427-00-5

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

4-bromo-3-methoxybut-1-ene

InChI

InChI=1S/C5H9BrO/c1-3-5(4-6)7-2/h3,5H,1,4H2,2H3

InChI Key

YWWYRKKSGUWARJ-UHFFFAOYSA-N

Canonical SMILES

COC(CBr)C=C

Origin of Product

United States

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